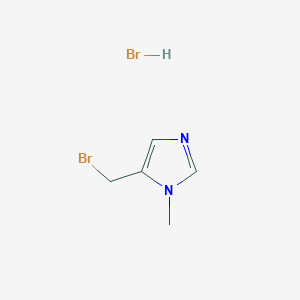

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-1-methylimidazole;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHNUZXGKLOGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide CAS 2007915-81-1 properties

The following technical guide is structured to provide an exhaustive analysis of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide , focusing on its application as a high-reactivity electrophilic building block in medicinal chemistry.

Core Identity & Synthetic Utility in Drug Development

Executive Summary

This compound (CAS 2007915-81-1) is a critical heterocyclic intermediate used primarily for the introduction of the (1-methylimidazol-5-yl)methyl moiety into bioactive scaffolds. Characterized by a highly reactive exocyclic alkyl bromide, this compound serves as a potent electrophile in nucleophilic substitution reactions (

Unlike its 4-isomer or the free base, the 5-substituted hydrobromide salt offers a unique balance of regiochemical distinctness and storage stability. It is widely utilized in the synthesis of imidazole-based enzyme inhibitors, receptor antagonists, and ionic liquid precursors.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound is supplied as a hydrobromide salt to prevent auto-quaternization (polymerization), a common instability mode for free-base halomethyl imidazoles.

| Property | Specification |

| CAS Number | 2007915-81-1 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 255.94 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| Melting Point | 143–145 °C (Decomposes) |

| Storage Conditions | 2–8°C, Hygroscopic, Store under Nitrogen/Argon |

| Hazards | Corrosive (Skin/Eye), Acute Toxicity (Oral) |

Structural Analysis

The molecule features an imidazole ring N-methylated at position 1.[1][2] The bromomethyl group at position 5 is activated by the electron-deficient nature of the imidazole ring (acting similarly to a benzyl halide but with higher polarity).

-

N1-Methyl: Blocks tautomerism, fixing the regiochemistry.

-

C5-Bromomethyl: The primary reactive center.

-

HBr Salt: Protonates the N3 nitrogen, reducing the nucleophilicity of the ring and preventing intermolecular attack on the bromomethyl group of a neighboring molecule.

Synthesis & Production Workflow

The synthesis of CAS 2007915-81-1 typically proceeds via the conversion of (1-methyl-1H-imidazol-5-yl)methanol. Direct bromination of the methyl group on 1,5-dimethylimidazole is less selective; therefore, the alcohol-to-bromide conversion is the industry standard for high purity.

Mechanistic Pathway (DOT Visualization)

Figure 1: Synthetic pathway from commercially available 1-methylimidazole to the target hydrobromide salt.

Experimental Protocols

Protocol A: Synthesis from (1-Methylimidazol-5-yl)methanol

Context: This protocol describes the conversion of the alcohol precursor to the bromide salt, ensuring the isolation of the stable HBr form.

Reagents:

-

(1-Methyl-1H-imidazol-5-yl)methanol (1.0 eq)

-

Thionyl Bromide (

) OR Phosphorus Tribromide ( -

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

-

Quench: Hydrogen Bromide (48% aq) or anhydrous HBr in Acetic Acid

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve (1-methyl-1H-imidazol-5-yl)methanol in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C in an ice bath.

-

Addition: Add

dropwise over 20 minutes. Maintain temperature < 5°C to prevent elimination side reactions. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup (Salt Formation):

-

Cool the reaction mixture back to 0°C.

-

Slowly add anhydrous Ethanol to quench excess bromide reagent.

-

Introduce HBr (33% in Acetic Acid) dropwise until precipitation is complete.

-

-

Isolation: Filter the white precipitate under inert atmosphere (Schlenk filtration recommended).

-

Purification: Wash the solid with cold diethyl ether (

) to remove phosphorous byproducts. Recrystallize from Ethanol/Ether if necessary. -

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Protocol B: General Nucleophilic Coupling (Alkylation)

Context: Using the reagent to alkylate a secondary amine (R2NH).

-

Base Selection: Use a non-nucleophilic base (e.g.,

or DIPEA) to neutralize the HBr salt in situ. -

Procedure:

-

Suspend CAS 2007915-81-1 (1.0 eq) and the amine (1.1 eq) in Acetonitrile or DMF.

-

Add

(2.5 eq). Note: Extra base is required to neutralize the HBr salt and the generated HBr from the reaction. -

Stir at RT for 2–12 hours.

-

Self-Validation: The disappearance of the starting material spot on TLC and the appearance of a more polar product (UV active) confirms conversion.

-

Reactivity Profile & Stability

The "Free Base" Instability

Researchers must understand that the free base of 5-(bromomethyl)-1-methylimidazole is kinetically unstable.

-

Mechanism: The N3 nitrogen of one imidazole molecule acts as a nucleophile, attacking the C5-bromomethyl group of another.

-

Result: Formation of insoluble poly-imidazolium oligomers.

-

Prevention: Always handle as the HBr salt. If the free base is required, generate it in situ at low temperatures immediately prior to reaction.

Reactivity Network (DOT Visualization)

Figure 2: Divergent synthesis capabilities. The compound serves as a linchpin for generating diverse functionalized imidazoles.

Safety & Handling (E-E-A-T)

Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).

-

Corrosivity: The compound hydrolyzes to release HBr on contact with moisture (skin/mucous membranes). Full PPE (Face shield, chemically resistant gloves, lab coat) is mandatory.

-

Lachrymator Potential: Like many benzyl-type halides, this compound can be a potent lachrymator. Handle only in a functioning fume hood.

-

Decontamination: Spills should be neutralized with saturated Sodium Bicarbonate (

) solution before cleanup.

References

-

Sigma-Aldrich. this compound Product Sheet. Retrieved from .

-

ChemicalBook. (1-Methyl-1H-imidazol-5-yl)methanol Properties and Synthesis. Retrieved from .

-

PubChem. Compound Summary for Imidazole Derivatives. National Library of Medicine. Retrieved from .

-

Fisher Scientific. Safety Data Sheet: 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide (Analogous Handling). Retrieved from .

-

BenchChem. Synthesis of 1-Methylimidazole Derivatives. Retrieved from .

Sources

Chemical structure of 5-(bromomethyl)-1-methylimidazole hydrobromide

[1]

Executive Summary & Structural Identity

5-(Bromomethyl)-1-methylimidazole hydrobromide is a highly reactive electrophile used primarily to introduce the (1-methylimidazol-5-yl)methyl motif into bioactive molecules. This moiety is a pharmacophore often employed to mimic histidine residues or to coordinate metal ions in enzyme active sites (e.g., heme iron or zinc).

Unlike its 4-isomer, the 5-substituted imidazole possesses distinct electronic properties due to the proximity of the alkyl group to the N1-methyl steric environment. The hydrobromide salt form stabilizes the molecule, preventing the free base's tendency to undergo self-alkylation (polymerization).

| Property | Data |

| CAS Number | 2007915-81-1 (Hydrobromide) |

| IUPAC Name | 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide |

| Molecular Formula | C₅H₇BrN₂[1] • HBr |

| Molecular Weight | 255.94 g/mol |

| Appearance | Hygroscopic off-white to yellow solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

Synthesis & Production Protocols

Retrosynthetic Analysis

The most reliable synthetic route bypasses direct radical bromination (which lacks regioselectivity) and instead utilizes the conversion of (1-methyl-1H-imidazol-5-yl)methanol to the alkyl bromide. This alcohol precursor is obtained via the reduction of 1-methylimidazole-5-carbaldehyde or the ester derivative.

Step-by-Step Synthesis Protocol

Objective: Conversion of (1-methyl-1H-imidazol-5-yl)methanol to 5-(bromomethyl)-1-methylimidazole hydrobromide.

Reagents:

-

Starting Material: (1-Methyl-1H-imidazol-5-yl)methanol (1.0 eq)

-

Brominating Agent: Thionyl bromide (SOBr₂) or Phosphorus tribromide (PBr₃) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

-

Atmosphere: Dry Nitrogen or Argon

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with (1-methyl-1H-imidazol-5-yl)methanol suspended in anhydrous DCM under an inert atmosphere. Cool the system to 0°C.

-

Addition: Dropwise add thionyl bromide (SOBr₂) over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent decomposition.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting alcohol (R_f ~0.3) should disappear, replaced by the less polar bromide.

-

Isolation: The product often precipitates as the hydrobromide salt directly from the non-polar solvent.

-

Filtration: Filter the solid under nitrogen (hygroscopic).

-

Washing: Wash the filter cake with cold anhydrous ether to remove excess brominating agent.

-

-

Drying: Dry under high vacuum over P₂O₅ to yield the target hydrobromide salt.

Mechanistic Insight: The reaction proceeds via an S_N2 mechanism . The hydroxyl group is first activated (forming a halosulfite intermediate with SOBr₂), converting it into a good leaving group. The bromide ion then attacks the methylene carbon from the backside, displacing the leaving group.

Figure 1: Synthetic pathway via nucleophilic substitution of the activated alcohol.[1][2][3]

Reactivity Profile & Applications

Alkylating Power

The methylene carbon at the 5-position is highly electrophilic due to the electron-withdrawing nature of both the bromine atom and the adjacent imidazole ring (especially when protonated).

Key Reaction: S_N2 Displacement Nucleophiles (thiols, amines, carbanions) readily displace the bromide. This is utilized to tether the imidazole ring to other scaffolds.

-

Thiol Alkylation: Reaction with cysteine residues or thiol-based probes to create stable thioether linkages.

-

Carbon-Carbon Bond Formation: Reaction with enolates or Grignard reagents to extend the carbon skeleton (e.g., in the synthesis of homohistidine analogs).

Medicinal Chemistry Applications[5][6][7][8][9]

-

Farnesyltransferase Inhibitors: The 1-methylimidazole moiety is a key pharmacophore in inhibitors like Tipifarnib (Zarnestra). The 5-position substitution allows for optimal positioning of the imidazole nitrogen to coordinate with the Zinc ion in the enzyme's active site.

-

Angiotensin II Receptor Antagonists: Used in the synthesis of "reversed" Losartan analogs, where the butyl and hydroxymethyl groups are swapped or modified to probe the receptor's binding pocket binding affinity.

-

Ionic Liquids & Coordination Complexes: The precursor is used to synthesize functionalized imidazolium salts that serve as ligands for Technetium-99m (Tc-99m) radiopharmaceuticals, crucial for cardiac imaging.

Figure 2: S_N2 Reactivity profile with generic nucleophiles.

Data Presentation: Spectroscopic Characterization

Accurate identification relies on NMR spectroscopy. While the exact shifts for the hydrobromide salt can vary slightly with concentration and solvent acidity, the 5-chloromethyl-1-methylimidazole hydrochloride analog provides a robust reference point. The bromo-derivative signals will appear slightly upfield (0.1–0.3 ppm) for the methylene protons compared to the chloro-analog due to the heavy atom effect, despite bromine's lower electronegativity.

Reference Data (Analogous Hydrochloride Salt in DMSO-d6):

| Assignment | Shift (δ ppm) | Multiplicity | Interpretation |

| C2-H (Ring) | 9.15 | Singlet (1H) | Highly deshielded due to N1/N3 flanking and positive charge. |

| C4-H (Ring) | 7.75 | Doublet (1H) | Characteristic aromatic imidazole signal. |

| CH₂-X (Methylene) | 4.99* | Singlet (2H) | Note: CH₂-Br will be approx. 4.6–4.8 ppm. |

| N-CH₃ (Methyl) | 3.84 | Singlet (3H) | Distinctive N-methyl singlet. |

Data extrapolated from 5-chloromethyl-1-methylimidazole hydrochloride (Reference 1).

Handling & Safety (E-E-A-T)

Critical Safety Warning: This compound is an alkylating agent and a vesicant .

-

Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed (H302).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; exposure to moisture leads to hydrolysis, releasing HBr and reverting to the alcohol.

-

Neutralization: Spills should be treated with dilute aqueous sodium thiosulfate or sodium bicarbonate to neutralize the acid and quench the alkylating potential.

References

-

ChemicalBook. (1-Methyl-1H-imidazol-5-yl)methanol Synthesis and NMR Data.

-

PubChem. 5-(Bromomethyl)-1,4-dimethyl-1H-imidazole hydrobromide (Analog Structure).

-

BenchChem. Synthesis of 1-Methylimidazole Derivatives and Catalytic Applications.

-

MDPI. Functionalized Nitroimidazole Scaffold Construction and Pharmaceutical Applications.

-

Sigma-Aldrich. this compound Product Sheet.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Isomeric World of Bromomethyl-Imidazoles: A Technical Guide for Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Among its many derivatives, halomethyl-substituted imidazoles serve as critical building blocks for drug discovery, offering a reactive handle for further molecular elaboration. This in-depth technical guide focuses on two key, yet often misunderstood, isomers: 4-(bromomethyl)imidazole and 5-(bromomethyl)imidazole. Due to the inherent tautomerism of the imidazole ring, these isomers can exist in equilibrium, presenting unique challenges and opportunities in synthesis and drug design. This document provides a comprehensive analysis of their synthesis, structural properties, spectroscopic signatures, and differential reactivity, equipping researchers with the knowledge to strategically leverage these valuable intermediates.

Introduction: The Privileged Imidazole Scaffold and the Enigma of Tautomerism

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a frequent constituent of biologically active molecules.[1] A fundamental characteristic of the imidazole nucleus is prototropic tautomerism, where a hydrogen atom can reside on either of the two nitrogen atoms. This dynamic equilibrium gives rise to two tautomeric forms for asymmetrically substituted imidazoles. In the case of a bromomethyl substituent, this results in the 4-(bromomethyl)-1H-imidazole and 5-(bromomethyl)-1H-imidazole tautomers, which can interconvert.

The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents, the solvent, pH, and temperature.[2] Understanding and controlling this tautomerism is paramount, as the distinct electronic and steric environments of the 4- and 5-positions can significantly impact the molecule's reactivity and its interactions with biological targets.

Caption: Prototropic tautomerism in bromomethyl-imidazole.

Regioselective Synthesis: Navigating the Path to Isomeric Purity

The synthesis of isomerically pure 4- or 5-(bromomethyl)imidazole presents a significant chemical challenge due to the tautomeric nature of the imidazole ring. Direct bromination of a (hydroxymethyl)imidazole precursor often leads to a mixture of products. Therefore, regioselective strategies are crucial.

Synthesis of the Precursor: 4(5)-(Hydroxymethyl)imidazole

The common precursor for both isomers is 4(5)-(hydroxymethyl)imidazole. This can be synthesized through various methods, with a common approach being the reaction of dihydroxyacetone with formaldehyde and ammonia.

Kinetic vs. Thermodynamic Control in N-Alkylation

To achieve regioselectivity, one of the nitrogen atoms of 4(5)-(hydroxymethyl)imidazole can be protected with a bulky or electronically distinct group prior to bromination. The choice of reaction conditions can favor either the kinetic or thermodynamic product during this N-alkylation step.

-

Kinetic Control: Lower temperatures and sterically hindered bases tend to favor the less sterically hindered N-alkylation product, which is often the precursor to the 5-substituted isomer.[3][4]

-

Thermodynamic Control: Higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the more thermodynamically stable product, which is often the precursor to the 4-substituted isomer.[3][4]

Bromination of the Hydroxymethyl Group

Once the regioselectively protected (hydroxymethyl)imidazole is obtained, the hydroxyl group can be converted to a bromomethyl group using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).[5] Subsequent deprotection yields the desired isomer.

Caption: Synthetic workflow for bromomethyl-imidazole isomers.

Physicochemical Properties: A Tale of Two Isomers

The subtle difference in the position of the bromomethyl group leads to distinct physicochemical properties that can be exploited in drug design and development.

| Property | 4-(Bromomethyl)imidazole | 5-(Bromomethyl)imidazole | Rationale for Difference |

| pKa | Predicted to be slightly lower | Predicted to be slightly higher | The electron-withdrawing effect of the bromomethyl group is more pronounced at the 4-position due to its proximity to both nitrogen atoms, influencing the acidity of the N-H proton. |

| Dipole Moment | Predicted to be different | Predicted to be different | The vector sum of individual bond dipoles will differ due to the different spatial arrangement of the bromomethyl group relative to the nitrogen atoms. |

| Stability | Generally considered the thermodynamically more stable isomer. | Generally considered the kinetically favored isomer in some reactions. | Steric and electronic factors contribute to the overall thermodynamic stability. |

Table 1: Comparative Physicochemical Properties (Predicted).

Spectroscopic Characterization: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 4- and 5-(bromomethyl)imidazole isomers.

¹H NMR Spectroscopy

The chemical shifts of the imidazole ring protons are sensitive to the substituent position.

-

4-(Bromomethyl)imidazole: The C2-H proton will typically appear as a singlet at a distinct chemical shift. The C5-H proton will also be a singlet.

-

5-(Bromomethyl)imidazole: The C2-H and C4-H protons will appear as singlets at different chemical shifts compared to the 4-isomer.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the imidazole ring are also diagnostic. The difference in chemical shifts between C4 and C5 can be a key indicator of the predominant tautomer.[6]

| Carbon | 4-(Bromomethyl)imidazole (Predicted δ, ppm) | 5-(Bromomethyl)imidazole (Predicted δ, ppm) |

| C2 | ~136 | ~138 |

| C4 | ~130 | ~120 |

| C5 | ~118 | ~132 |

| -CH₂Br | ~30 | ~28 |

Table 2: Predicted ¹³C NMR Chemical Shifts. (Note: Actual values may vary depending on the solvent and other conditions).

Caption: Isomer identification via ¹³C NMR.

Differential Reactivity: A Medicinal Chemist's Toolkit

The electronic and steric differences between the 4- and 5-(bromomethyl)imidazole isomers translate into distinct reactivity profiles, particularly in nucleophilic substitution reactions.

-

4-(Bromomethyl)imidazole: The bromomethyl group at the 4-position is generally more reactive towards nucleophiles. This heightened reactivity can be attributed to the electron-withdrawing nature of the adjacent nitrogen atom (N3), which stabilizes the transition state of an Sₙ2 reaction.

-

5-(Bromomethyl)imidazole: The bromomethyl group at the 5-position is typically less reactive compared to the 4-isomer.

This differential reactivity allows for selective functionalization. For instance, a stronger nucleophile or more forcing reaction conditions may be required to achieve a reaction at the 5-position compared to the 4-position.

Experimental Protocols

General Protocol for Bromination of (Hydroxymethyl)imidazole

Warning: These reactions should be carried out in a well-ventilated fume hood by trained personnel.

-

Dissolution: Dissolve the N-protected (hydroxymethyl)imidazole isomer in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add a solution of phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) (typically 1.1 equivalents) in the same anhydrous solvent to the cooled solution.

-

Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-protected (bromomethyl)imidazole.

-

Deprotection: Carry out the appropriate deprotection step to yield the final 4- or 5-(bromomethyl)imidazole.

Protocol for HPLC Analysis of Isomer Mixture

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column is suitable for separating the isomers.

-

Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

-

Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the column and run the gradient program. The two isomers should elute at different retention times, allowing for their quantification.[7]

Conclusion: Strategic Isomer Selection in Drug Discovery

The choice between 4-(bromomethyl)imidazole and 5-(bromomethyl)imidazole is a strategic decision in drug design. The greater reactivity of the 4-isomer may be advantageous for the rapid synthesis of compound libraries, while the potentially different biological activity and metabolic stability of the 5-isomer could offer therapeutic benefits. A thorough understanding of the tautomeric equilibrium, regioselective synthesis, and differential reactivity of these isomers is essential for medicinal chemists to unlock their full potential in the development of novel and effective therapeutics.

References

-

One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry. [Link]

- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

-

Substituted imidazole derivatives and their preparation and use. European Patent Office. [Link]

-

Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

-

Understanding product optimization: Kinetic versus thermodynamic control. pubs.acs.org. [Link]

-

1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. MDPI. [Link]

- Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Imidazole derivatives and salts thereof and their synthesis. European Patent Office. [Link]

-

Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. PMC. [Link]

-

(1)H- and (13)C-NMR analysis of a series of 1,2-diaryl-1H-4,5-dihydroimidazoles. PubMed. [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

Thermodynamic and kinetic reaction control. Wikipedia. [Link]

-

and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. [Link]

- Imidazole derivatives, processes for preparing them and their uses.

-

The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). ResearchGate. [Link]

-

1 H and 13 C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. MDPI. [Link]

-

METHOD FOR MANUFACTURING IMIDAZOLE COMPOUNDS AND SALTS AND PSEUDOPOLYMORPHS THEREOF. European Publication Server. [Link]

-

(PDF) H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate. [Link]

- Scalable synthesis of imidazole derivatives.

-

PBr3 and SOCl2. Master Organic Chemistry. [Link]

- Novel imidazole derivatives.

-

Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. TRDizin. [Link]

-

Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]

-

Synthesis of 4-hydroxymethyl-5-methylimidazole hydrochloride. PrepChem.com. [Link]

-

Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. RSC Publishing. [Link]

-

Recent advances in the synthesis of imidazoles. RSC Publishing. [Link]

-

Bromination of 1-Hydroxyimidazoles. Synthesis and Crystal Structures. link.springer.com. [Link]

-

A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

-

N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. MDPI. [Link]

-

Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. RSC Publishing. [Link]

-

Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]

- Preparation of 4-methyl-5-hydroxymethyl-imidazole.

-

Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS. PubMed. [Link]

-

A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. [Link]

-

Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Yerbilimleri Dergisi. [Link]

-

HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. en.cnki.com.cn. [Link]

-

Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC. Semantic Scholar. [Link]

-

Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. . [Link]

-

Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. ResearchGate. [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices | MDPI [mdpi.com]

5-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide: Technical Sourcing & Application Guide

Executive Summary

5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide (CAS: 2007915-81-1) is a high-value heterocyclic building block used primarily in the synthesis of imidazole-based alkaloids, histidine mimetics, and functionalized ionic liquids.[1][2] Its structural uniqueness lies in the 1,5-substitution pattern , a regioisomer that is synthetically challenging to access compared to its thermodynamically favored 1,4-counterpart.

This guide provides a technical breakdown of the compound’s properties, the specific challenges in its synthesis that drive its market price, critical handling protocols for its reactive bromomethyl group, and a strategic sourcing framework for researchers and procurement officers.

Part 1: Chemical Profile & Critical Specifications[1]

Identity & Physiochemical Properties

The compound is an alkylating agent.[3] The bromine atom on the methyl group is highly labile, making it susceptible to nucleophilic attack, while the hydrobromide salt form improves handling stability compared to the volatile free base.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 2007915-81-1 (Salt); 80733-10-4 (Free base) |

| Molecular Formula | C₅H₇BrN₂[1][2] · HBr (Total: C₅H₈Br₂N₂) |

| Molecular Weight | 255.94 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; slightly soluble in DCM |

| Hygroscopicity | High (Deliquescent upon prolonged air exposure) |

| Storage | -20°C or 2-8°C; Desiccated; Under Inert Atmosphere (Ar/N₂) |

The Isomer Challenge (Quality Critical)

The primary quality risk when sourcing this compound is contamination with the 1,4-isomer (4-(bromomethyl)-1-methyl-1H-imidazole). Standard N-methylation of 4(5)-methylimidazole typically yields a 4:1 mixture favoring the unwanted 1,4-isomer due to steric hindrance and tautomeric preference.

-

Target (1,5-isomer): Essential for Pilocarpine analogs and specific enzyme inhibitors.

-

Impurity (1,4-isomer): Often present if the supplier uses non-selective methylation routes without rigorous purification.

Part 2: Synthetic Utility & Cost Drivers

The high market price of this intermediate (often exceeding

Reaction Workflow & Regioselectivity

The following diagram illustrates the synthetic divergence that creates the scarcity of the 1,5-isomer.

Caption: Synthetic pathway highlighting the yield loss at the isomer separation stage, the primary driver of cost.

Applications in Drug Discovery[3]

-

Fragment-Based Drug Design (FBDD): Used to introduce the polar, basic methyl-imidazole moiety into hydrophobic scaffolds to improve solubility and target affinity (e.g., heme-binding motifs).

-

Pilocarpine Analogs: The 1,5-substitution pattern mimics the histidine residue's orientation in specific muscarinic agonists.

-

Ionic Liquids: Precursor for functionalized imidazolium salts used in catalysis.

Part 3: Handling, Safety & Stability Protocols

Warning: This compound is a Lachrymator and Corrosive . It releases HBr fumes upon contact with moisture.

Handling Protocol

-

Environment: Must be handled in a fume hood. For masses <50mg, a glovebox is recommended to prevent hydrolysis.

-

Weighing: Do not use metal spatulas (corrosion risk). Use antistatic plastic or glass.

-

Dissolution: Dissolve in anhydrous solvents (DMSO/DMF) immediately after weighing. Avoid protic solvents (water/methanol) if the solution is to be stored for >1 hour, as the alkyl bromide will slowly hydrolyze to the alcohol.

Stability & Storage

-

Hydrolysis Risk: The C-Br bond is activated by the adjacent imidazole ring. Moisture converts it to 5-(hydroxymethyl)-1-methylimidazole, which is catalytically inactive for alkylation.

-

Visual Check: Pure compound is white/off-white. Pink or brown coloration indicates decomposition (HBr release and oxidation).

Part 4: Market Intelligence: Price & Suppliers

Due to the specialized synthesis, this compound is not a commodity chemical. It is typically "Made to Order" or available in small catalog packs.

Supplier Landscape

| Supplier Tier | Typical Pack Size | Estimated Price Range | Lead Time | Target Audience |

| Tier 1: Major Catalog (Sigma, TCI) | 250 mg - 1 g | High ($200 - $500/g) | 1-3 Days | Early Discovery / QC Reference |

| Tier 2: Specialized Building Block (ChemScene, Enamine, Fluorochem) | 1 g - 10 g | Medium ($100 - $250/g) | 1-2 Weeks | MedChem Optimization |

| Tier 3: CRO / Custom Synthesis (China/India) | > 50 g | Negotiated ($50 - $100/g) | 4-8 Weeks | Process Development / Pilot Scale |

Recommended Suppliers (Verified Listings)

-

MilliporeSigma (Merck): Catalog #2007915-81-1. Best for analytical standards and guaranteed CoA.

-

ChemScene: Product CS-0681660. Often holds stock of the HBr salt.

-

Fluorochem: Strong presence in Europe; check specific batch NMR for isomer purity.

Strategic Sourcing Checklist

When requesting quotes from Tier 2/3 suppliers, explicitly request:

-

H-NMR Spectrum: Verify the methyl group peak shifts to distinguish 1,4 vs 1,5 isomers.

-

Salt Stoichiometry: Confirm it is the mono-hydrobromide (HBr) or dihydrobromide (2HBr) to calculate molar equivalents correctly.

-

Appearance: Reject batches described as "dark brown" or "fused solid."

References

-

MilliporeSigma. this compound Product Page. Link

-

ChemScene. Product CS-0681660 Specifications. Link

-

PubChem. 5-(Bromomethyl)-1-methyl-1H-imidazole Compound Summary. National Library of Medicine. Link

-

Van Den Berge, E., et al. (2013).[4] "Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer." Journal of Organic Chemistry. Link[5]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 2007915-81-1 [sigmaaldrich.com]

- 3. 1-(Bromomethyl)-1H-imidazole | 89149-89-3 | Benchchem [benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Storage and Handling of Moisture-Sensitive Bromomethyl Imidazoles

For Researchers, Scientists, and Drug Development Professionals

The Chemical Vulnerability of Bromomethyl Imidazoles: A Mechanistic Perspective

Bromomethyl imidazoles are characterized by a reactive bromomethyl group attached to the imidazole ring. This functionality makes them excellent electrophiles for nucleophilic substitution reactions, a desirable trait in synthetic chemistry. However, this reactivity also renders them highly susceptible to degradation by ubiquitous nucleophiles, most notably water.

The primary degradation pathway for bromomethyl imidazoles in the presence of moisture is hydrolysis . This reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. The initial product of this SN1 or SN2 reaction is a hydroxymethyl imidazole derivative.

The imidazole ring itself can play a complex role in this process. The nitrogen atoms in the imidazole ring can influence the reactivity of the bromomethyl group through electronic effects. Furthermore, under certain pH conditions, the imidazole moiety can act as an intramolecular catalyst, potentially accelerating the hydrolysis reaction[1][2][3].

The rate of hydrolysis is significantly influenced by several factors:

-

Moisture Level: The concentration of water is a direct driver of the degradation reaction.

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.

-

pH: The hydrolysis of similar benzylic halides is often independent of pH in neutral to acidic conditions but is accelerated by hydroxide ions in basic media[4][5].

-

Solvent Polarity: Polar protic solvents can facilitate the ionization of the C-Br bond, promoting hydrolysis[6].

It is crucial to understand that even trace amounts of moisture, absorbed from the atmosphere or present in solvents, can lead to the gradual degradation of these valuable reagents, compromising their purity and reactivity in subsequent synthetic steps.

The Cornerstone of Stability: Inert Atmosphere Storage

To prevent moisture-induced degradation, the storage of bromomethyl imidazoles under an inert atmosphere is non-negotiable. An inert atmosphere displaces reactive atmospheric gases like oxygen and, most importantly, moisture[7][8]. The most commonly used inert gases in a laboratory setting are nitrogen and argon.

-

Nitrogen (N₂): Cost-effective and readily available, nitrogen is suitable for most applications involving moisture-sensitive compounds[7].

-

Argon (Ar): Denser than nitrogen, argon can provide a more robust inert blanket, making it a preferred choice for highly sensitive materials[7].

Key Storage Recommendations:

| Parameter | Recommendation | Rationale |

| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric moisture and oxygen, inhibiting hydrolysis and potential oxidation. |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of any potential degradation reactions. Avoid freezing unless the compound's properties at low temperatures are known, as this can sometimes cause moisture to condense upon warming. |

| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap | Amber glass protects from light, which can also promote degradation. A PTFE liner provides a superior seal against moisture ingress compared to other materials. |

| Secondary Containment | Desiccator cabinet or a sealed secondary container with desiccant | Provides an additional layer of protection against moisture, especially during frequent opening and closing of the primary storage area. |

Visualizing the Threat: Moisture-Induced Degradation Pathway

The following diagram illustrates the general pathway for the hydrolysis of a generic 1-(bromomethyl)-1H-imidazole.

Caption: Hydrolysis of bromomethyl imidazole to its less reactive hydroxymethyl derivative.

Best Practices for Handling and Dispensing

Adherence to strict handling protocols is as critical as proper storage. Every exposure to the ambient atmosphere introduces a risk of moisture contamination. The following workflow outlines a self-validating system for handling these sensitive compounds.

Caption: A systematic workflow to minimize moisture exposure during handling.

Experimental Protocol: Inert Atmosphere Dispensing of a Solid Bromomethyl Imidazole

This protocol details the steps for safely weighing and dispensing a solid, moisture-sensitive bromomethyl imidazole using a glovebox or a Schlenk line setup.

Materials:

-

Bromomethyl imidazole in its original, sealed container

-

Glovebox or Schlenk line with a nitrogen or argon source[8]

-

Oven-dried glassware (e.g., weighing vial with a cap)

-

Spatula (oven-dried)

-

Analytical balance (preferably inside the glovebox or in a low-humidity environment)

-

Desiccator

Procedure:

-

Equilibration: Remove the bromomethyl imidazole container from refrigerated storage and allow it to equilibrate to room temperature in a desiccator for at least 1-2 hours. This crucial step prevents condensation of atmospheric moisture onto the cold container surface upon opening[9].

-

Inert Atmosphere Preparation:

-

Glovebox: Ensure the glovebox has been adequately purged and the oxygen and moisture levels are within the acceptable range for your application (typically <10 ppm).

-

Schlenk Line: Assemble dry glassware and purge with inert gas for at least 15-30 minutes[8].

-

-

Transfer into Inert Environment: Introduce the equilibrated reagent container, dried weighing vial, and spatula into the inert atmosphere of the glovebox or onto the Schlenk line.

-

Dispensing:

-

Briefly open the main container.

-

Using the dry spatula, quickly transfer the desired amount of the solid into the pre-tared weighing vial. Minimize the time the main container is open.

-

Immediately and tightly reseal the main container.

-

-

Weighing:

-

If the balance is inside the glovebox, weigh the vial directly.

-

If weighing outside, seal the weighing vial inside the glovebox, remove it, and weigh it quickly. The small, sealed environment of the vial will protect the compound for a short period.

-

-

Final Sealing and Storage:

-

Before removing the main container from the inert atmosphere, it is good practice to wrap the cap with Parafilm® or a similar sealing film for an extra barrier against moisture.

-

Return the main container to its designated refrigerated storage.

-

-

Use of the Weighed Compound: The weighed compound in the vial should be used immediately in the reaction under an inert atmosphere.

Quality Control: Detecting and Quantifying Degradation

To ensure the integrity of bromomethyl imidazoles, particularly for long-term storage or when a new batch is received, analytical testing is recommended. Forced degradation studies, where the compound is intentionally exposed to stress conditions like high humidity and temperature, can help identify potential degradation products and validate the stability-indicating nature of analytical methods[7][10][11].

Recommended Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating the parent bromomethyl imidazole from its more polar hydrolysis product, hydroxymethyl imidazole[12]. The appearance and growth of a new, more polar peak can be indicative of degradation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used to separate and identify the parent compound and its degradation products based on their mass-to-charge ratio[13].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide clear evidence of hydrolysis. The characteristic signal of the bromomethyl protons (-CH₂Br) will decrease, while a new signal corresponding to the hydroxymethyl protons (-CH₂OH) will appear at a different chemical shift[14][15].

Table of Typical ¹H NMR Chemical Shifts:

| Protons | Typical Chemical Shift (ppm) | Change Upon Hydrolysis |

| -CH₂ Br | ~4.5 - 5.0 | Disappears |

| -CH₂ OH | ~4.0 - 4.5 | Appears |

| Imidazole Ring Protons | Variable | May experience slight shifts |

Note: Exact chemical shifts can vary depending on the solvent and the specific structure of the imidazole derivative.

Conclusion: A Proactive Approach to Stability

The chemical integrity of bromomethyl imidazoles is directly linked to the success of the synthetic endeavors in which they are employed. A proactive and meticulous approach to their storage and handling is not merely a matter of best practice but a fundamental requirement for reproducible and reliable scientific outcomes. By understanding the chemical principles of their moisture sensitivity and implementing the robust protocols outlined in this guide, researchers can safeguard these valuable reagents and, by extension, the integrity of their research.

References

-

Bruice, T. C., & Fedor, L. R. (1964). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. Journal of the American Chemical Society, 86(22), 4886-4895. [Link]

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. CVMP/CVET/846/99-Rev.3. [Link]

-

Fife, T. H., & Milstein, J. B. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168. [Link]

-

Food and Drugs Authority, Philippines. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. FDA Circular No. 2024-001. [Link]

-

Indian Journal of Science and Technology. (2021). Stability Indicating HPLC Method Development – A Review. [Link]

-

J. Am. Chem. Soc. (1978). One-proton catalysis in the intermolecular imidazole-catalyzed hydrolysis of esters and amides. [Link]

-

J. Am. Chem. Soc. (2000). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1978). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. [Link]

-

Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. [Link]

-

Organic Lab Techniques. (2022, February 2). Inert Atmosphere, with no O2. [Link]

-

Organic Lab Techniques. (2022, February 2). Inert Atmosphere. [Link]

-

Patterson, J. F., Huskey, W. P., Venkatasubban, K. S., & Hogg, J. L. (1978). One-Proton Catalysis in the Intermolecular Imidazole-Catalyzed Hydrolysis of Esters and Amides. Journal of the American Chemical Society, 100(23), 7435-7441. [Link]

-

PraxiLabs. Reaction of Alkyl Halides Experiment. [Link]

-

Proceedings of the Indian Academy of Sciences - Chemical Sciences. (1985). Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. [Link]

-

PubChem. 1H-Imidazole, 4-bromo-. CID 96125. [Link]

-

ResearchGate. (2025, August 6). Degradation and detoxification of 1-butyl-3-methylimidazolium bromide by γ-irradiation in aqueous solution. [Link]

-

Schmir, G. L., & Cohen, L. A. (1965). OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE. Biochemistry, 4(3), 533-538. [Link]

-

Sciencemadness.org. (2010, July 17). Hygroscopic chemical...how to deal with?. [Link]

-

University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Venkatasubban, K. S., & Hogg, J. L. (1978). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 100(23), 7435-7441. [Link]

-

Wikipedia. Air-free technique. [Link]

-

World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]

-

World Health Organization. (2003). Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]

-

Zavitsas, A. A., & Zavitsas, L. R. (2018). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Helvetica Chimica Acta, 101(10), e1800137. [Link]

-

Durham e-Theses. (2013, November 13). Solvolytic studies of benzyl halides. [Link]

-

Fife, T. H., & Lee, J. P. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 62(9), 2872-2876. [Link]

-

Journal of the American Chemical Society. (1958). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide of γ-(4-Imidazolyl)-butyric Acid and 4-(2'-Acetoxyethyl)-imidazole. [Link]

-

PubChem. 1H-Imidazole, 4-bromo-. [Link]

-

Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. [Link]

-

ResearchGate. (2025, August 10). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. [Link]

-

Dalal Institute. Hydrolysis of Esters and Amides. [Link]

-

Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2019). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. [Link]

-

Institute of Metallophysics, N.A.S. of Ukraine. (2022). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. [Link]

-

Universal Journal of Chemistry. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

-

Chemistry Steps. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

-

ResearchGate. (2004, February). Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media. [Link]

-

PubMed. (2016, February 20). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Solvolytic studies of benzyl halides - Durham e-Theses [etheses.dur.ac.uk]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Air-free technique - Wikipedia [en.wikipedia.org]

- 9. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]

- 10. fdaghana.gov.gh [fdaghana.gov.gh]

- 11. omoriuk.co.uk [omoriuk.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

Methodological & Application

Protocol for alkylation using 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide

An in-depth guide to the strategic use of 5-(bromomethyl)-1-methyl-1H-imidazole hydrobromide in alkylation reactions for pharmaceutical research and development.

Introduction: A Versatile Building Block for Modern Drug Discovery

This compound is a key reagent in medicinal chemistry, valued for its role as a potent alkylating agent. Its structure, featuring a reactive bromomethyl group attached to a methylated imidazole core, makes it an ideal building block for introducing the 1-methyl-1H-imidazol-5-yl)methyl moiety into a wide range of molecules. This particular functional group is of significant interest in drug development, most notably in the design of inhibitors for soluble epoxide hydrolase (sEH).

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[1][2] By inhibiting sEH, the levels of beneficial EETs can be maintained, offering a promising therapeutic strategy for a variety of conditions including hypertension, inflammation, neuropathic pain, and diabetes.[3][4] The 1-methyl-imidazole group of the reagent is a critical pharmacophore that often interacts with key residues in the active site of sEH, making this reagent a cornerstone in the synthesis of potent inhibitors.[1][5]

This application note provides a comprehensive guide for researchers, covering the fundamental principles, detailed protocols, safety considerations, and a specific application of this compound in the synthesis of precursors for sEH inhibitors.

Reagent Profile and Safety Considerations

Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is essential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2007915-81-1 | [6] |

| Molecular Formula | C₅H₈Br₂N₂ | [6] |

| Molecular Weight | 255.94 g/mol | [6] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen). | [6][7] |

Safety and Handling:

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated chemical fume hood.[6] Adherence to strict safety protocols is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[8][9]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[9][10]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[9]

-

Core Principles of Alkylation

The primary utility of this compound lies in its ability to participate in nucleophilic substitution reactions, specifically Sₙ2 reactions. The bromine atom is an excellent leaving group, and the carbon atom of the bromomethyl group is electrophilic, making it susceptible to attack by a nucleophile.[11]

The general mechanism involves three key steps:

-

Deprotonation: A base is used to deprotonate the nucleophile (e.g., an amine, phenol, or thiol), increasing its nucleophilicity.

-

Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon of the bromomethyl group.

-

Displacement: The bromide ion is displaced, forming a new carbon-nucleophile bond.

The hydrobromide salt form of the reagent enhances its stability and solubility in certain polar solvents.[11] However, it also means that at least two equivalents of base are required: one to neutralize the hydrobromide and a second to deprotonate the nucleophile.

Choosing the Right Base and Solvent

The success of the alkylation reaction is critically dependent on the appropriate choice of base and solvent.

Table 2: Common Bases and Solvents for Alkylation Reactions

| Reagent | Type | pKa of Conjugate Acid | Common Solvents | Key Considerations |

| Potassium Carbonate (K₂CO₃) | Mild, Inorganic | ~10.3 | Acetonitrile (ACN), DMF, Acetone | Heterogeneous, easy to remove by filtration. Good for sensitive substrates.[12] |

| Sodium Hydride (NaH) | Strong, Non-nucleophilic | ~36 | DMF, THF | Irreversible deprotonation. Reacts violently with water. Requires anhydrous conditions.[12] |

| Triethylamine (Et₃N) | Organic Amine | ~10.7 | DCM, THF, ACN | Soluble in organic solvents. The resulting triethylammonium salt can sometimes be difficult to remove.[13] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Strong, Non-nucleophilic | ~13.5 | THF, ACN, DCM | Strong organic base, good for sterically hindered substrates.[13] |

-

Solvents: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are commonly used as they can dissolve the reactants and effectively solvate the cations, which enhances the reactivity of the nucleophile.[12]

General Protocol for N-Alkylation of an Amine

This protocol provides a generalized, step-by-step method for the N-alkylation of a primary or secondary amine using this compound with potassium carbonate as the base.

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

-

Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)

Experimental Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 eq) and anhydrous potassium carbonate (2.5-3.0 eq).

-

Solvent Addition: Add anhydrous ACN or DMF to the flask to create a stirrable suspension (typically a concentration of 0.1-0.5 M with respect to the limiting reagent).

-

Reagent Addition: Add this compound (1.1 eq) to the suspension at room temperature while stirring.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid residue with the reaction solvent or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

-

Purification:

-

Dissolve the crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove any remaining inorganic impurities or DMF.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the final product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

-

Application: Synthesis of a Precursor for Urea-Based sEH Inhibitors

A common strategy in the synthesis of sEH inhibitors involves the reaction of an amine with an isocyanate. The amine intermediate can be readily synthesized via alkylation of a substituted aniline with this compound.

This example outlines the synthesis of N-((1-methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethoxy)aniline, a key intermediate.

Protocol: Synthesis of N-((1-methyl-1H-imidazol-5-yl)methyl)-4-(trifluoromethoxy)aniline

-

Combine 4-(trifluoromethoxy)aniline (1.77 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (4.14 g, 30 mmol, 3.0 eq) in a 100 mL round-bottom flask.

-

Add 40 mL of anhydrous DMF.

-

Add this compound (2.81 g, 11 mmol, 1.1 eq) to the stirred suspension.

-

Heat the mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC (1:1 Hexanes:EtOAc).

-

After cooling, pour the reaction mixture into 200 mL of water and stir for 15 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) to remove DMF, followed by a brine wash (1 x 100 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel (gradient elution, 20% to 80% ethyl acetate in hexanes) to yield the product as a pale yellow solid.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Alkylation Reactions

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficient base or inactive base.- Low reaction temperature.- Poor quality or wet solvent/reagents. | - Use more equivalents of base (up to 3-4 eq).- Ensure base is dry and freshly opened/stored.- Increase reaction temperature incrementally.- Use freshly dried, anhydrous solvents. |

| Formation of Side Products | - Dialkylation of primary amine.- Reaction temperature is too high, causing decomposition. | - Use a larger excess of the amine substrate to favor mono-alkylation.- Add the alkylating agent slowly at a lower temperature.- Reduce the reaction temperature. |

| Difficult Purification | - Emulsion during aqueous work-up.- Product co-elutes with starting material. | - Add more brine to the aqueous layer to break the emulsion.- Optimize the chromatography solvent system; try a different solvent system (e.g., DCM/Methanol) or use a gradient elution. |

| Product is an Oil, not a Solid | - Residual solvent.- Product is inherently non-crystalline at room temp. | - Dry the product under high vacuum for an extended period.- Attempt to form a salt (e.g., HCl or tartrate salt) which may be more crystalline. |

Conclusion

This compound is a highly effective and valuable reagent for introducing the (1-methyl-1H-imidazol-5-yl)methyl group onto nucleophilic substrates. Its application is particularly significant in the synthesis of soluble epoxide hydrolase inhibitors, a promising class of therapeutics. By understanding the core principles of the alkylation reaction, adhering to strict safety protocols, and carefully selecting reaction conditions, researchers can successfully leverage this reagent to advance their drug discovery programs. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this versatile chemical building block.

References

-

Frontiers Research Topic. (n.d.). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers. Retrieved from [Link]

-

Taylor & Francis Online. (2025, October 31). Developments in small-molecule soluble epoxide hydrolase inhibitors: synthetic advances and therapeutic applications. Retrieved from [Link]

-

Shen, B., & Du, Y. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules, 25(23), 5576. MDPI. Retrieved from [Link]

-

Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. eScholarship, University of California. Retrieved from [Link]

-

McDougle, D. R., et al. (2022). Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors. Journal of Student Research. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2009, August 1). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. PubMed. Retrieved from [Link]

-

Göksu, H. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 5-(methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine.

-

Ueda, M., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. MIT Open Access Articles. Retrieved from [Link]

-

MDPI. (2021, October 14). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Retrieved from [Link]

Sources

- 1. Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer | MDPI [mdpi.com]

- 2. escholarship.org [escholarship.org]

- 3. frontiersin.org [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | 2007915-81-1 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Coupling of 5-(Bromomethyl)-1-methylimidazole with Amines for Drug Discovery Scaffolds

Abstract

The N-alkylation of amines with 5-(bromomethyl)-1-methylimidazole is a cornerstone transformation in medicinal chemistry, providing a robust pathway to novel heterocyclic scaffolds. These structures are integral to the development of pharmacologically active agents. This technical guide offers an in-depth exploration of this critical coupling reaction. We will dissect the underlying SN2 mechanism, provide validated, step-by-step protocols for various amine classes, and discuss key experimental variables that govern reaction success and selectivity. This document is designed to equip researchers, scientists, and drug development professionals with the practical expertise and theoretical understanding necessary to effectively implement and optimize this valuable synthetic methodology.

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from mimicking the side chain of the amino acid histidine to serving as a key component in approved drugs.[1][2][3][4] The ability to controllably functionalize the imidazole core is paramount for exploring structure-activity relationships (SAR) in drug discovery programs.[5] The coupling of 5-(bromomethyl)-1-methylimidazole with primary and secondary amines provides a direct and efficient route to introduce a diverse array of side chains, enabling the synthesis of large compound libraries for high-throughput screening and lead optimization.

This document focuses on the direct N-alkylation of amines, a reaction that, while conceptually straightforward, presents challenges in controlling selectivity and minimizing side reactions.[6][7] We will address these challenges by providing field-proven insights into reaction optimization and control.

Reaction Principle: The SN2 Pathway and Control of Over-Alkylation

The coupling of 5-(bromomethyl)-1-methylimidazole with an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon of the imidazole derivative and displacing the bromide leaving group.[5]

A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[7] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a subsequent reaction with another molecule of the electrophile to form a tertiary amine, and potentially even a quaternary ammonium salt.[7]

Key Strategies to Ensure Selective Mono-alkylation:

-

Stoichiometry Control: Using a slight excess of the amine can help ensure the electrophile is fully consumed before significant dialkylation occurs.

-

Slow Addition: Dropwise addition of the 5-(bromomethyl)-1-methylimidazole solution to the amine at a controlled temperature minimizes its instantaneous concentration, favoring the reaction with the more abundant primary amine.[6]

-

Temperature Management: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.[6]

-

Competitive Deprotonation: In some advanced methods, a strategy of competitive deprotonation/protonation can be employed where the newly formed secondary amine is kept in its protonated, non-nucleophilic state, preventing further reaction.[8]

The Role of Base and Solvent

-

Base: A non-nucleophilic base is crucial for two reasons: it neutralizes the hydrobromic acid (HBr) generated during the reaction, and it deprotonates the ammonium salt intermediate, regenerating a neutral, nucleophilic amine.[5] Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Solvent: The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred.[9][10] These solvents can dissolve the ionic reactants but do not solvate the amine nucleophile as strongly as polar protic solvents (like water or alcohols), leaving it "naked" and more reactive.[9][10][11]

Safety and Handling of Reagents

WARNING: 5-(Bromomethyl)-1-methylimidazole and its precursors are potent alkylating agents and should be handled with extreme care. Similar brominated heterocyclic compounds are classified as corrosive, harmful if swallowed, and toxic in contact with skin.[12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a flame-resistant lab coat.[13]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[13]

-

Handling: Avoid contact with skin and eyes.[13] Handle as a moisture-sensitive and potentially hygroscopic compound.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

General Experimental Workflow

The overall procedure follows a logical sequence from setup to analysis. This workflow ensures reproducibility and high purity of the final product.

Caption: General workflow for the coupling of amines with 5-(bromomethyl)-1-methylimidazole.

Detailed Experimental Protocols

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is a general guideline for mono-alkylation and may require optimization for specific substrates.[6]

Materials:

-

5-(Bromomethyl)-1-methylimidazole (1.0 eq.)

-

Benzylamine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq.)

-

Acetonitrile (ACN), anhydrous

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.2 eq.) and anhydrous acetonitrile (to achieve a concentration of 0.1-0.2 M).

-

Add powdered anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

-

In a separate flask, dissolve 5-(bromomethyl)-1-methylimidazole (1.0 eq.) in a minimal amount of anhydrous acetonitrile.

-

Reagent Addition: Add the 5-(bromomethyl)-1-methylimidazole solution dropwise to the stirred amine suspension over 15-20 minutes at room temperature.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-6 hours).[5][6]

-

Work-up: Upon completion, filter off the inorganic salts and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with water (2x) and saturated brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to afford the pure secondary amine product.

Protocol 2: Coupling with a Secondary Amine (e.g., Morpholine)

The procedure is similar to that for primary amines, but over-alkylation is not a concern, simplifying the process.

Materials:

-

5-(Bromomethyl)-1-methylimidazole (1.0 eq.)

-

Morpholine (1.1 eq.)

-

Triethylamine (TEA) (1.5 eq.)

-

Dimethylformamide (DMF), anhydrous

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.1 eq.), triethylamine (1.5 eq.), and anhydrous DMF (0.2-0.5 M).

-

Add 5-(bromomethyl)-1-methylimidazole (1.0 eq.) to the solution in one portion at room temperature.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and remove the DMF under high vacuum.

-

Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-